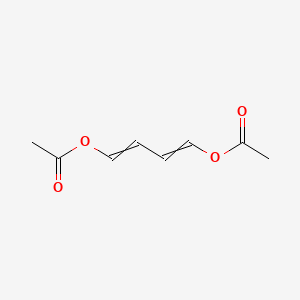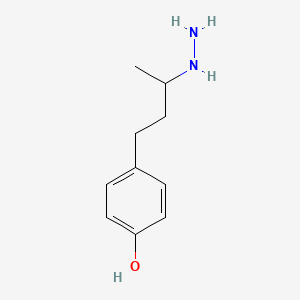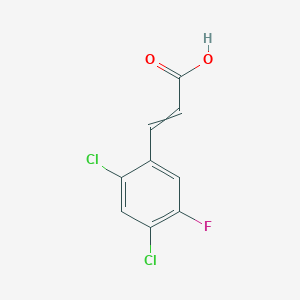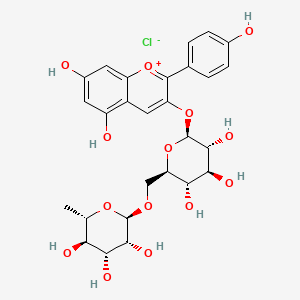
1-Acetylpiperidine-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetylpiperidine-4-carboximidamide is a chemical compound with the molecular formula C8H15N3O. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is often studied for its unique chemical properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetylpiperidine-4-carboximidamide typically involves the reaction of piperidine derivatives with acetylating agents. One common method includes the acetylation of piperidine-4-carboximidamide using acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar acetylation reactions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 1-Acetylpiperidine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-Acetylpiperidine-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Acetylpiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit enzymes like EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival .
類似化合物との比較
1-Acetylpiperidine-4-carboximidamide can be compared with other similar compounds, such as:
Piperine-carboximidamide hybrids: These compounds also exhibit antiproliferative activities and target similar enzymes.
1-Acetyl-2-carboxypiperidine: Another piperidine derivative with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
1-acetylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-4-2-7(3-5-11)8(9)10/h7H,2-5H2,1H3,(H3,9,10) |
InChIキー |
JJMRXVXSRQAIFX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(CC1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)


![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)




![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)


![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)


